molecular formula C10H9N3O3 B3046790 3H-Pyrazol-3-one, 2,4-dihydro-4-methyl-5-(4-nitrophenyl)- CAS No. 13051-11-1

3H-Pyrazol-3-one, 2,4-dihydro-4-methyl-5-(4-nitrophenyl)-

Cat. No.: B3046790
CAS No.: 13051-11-1
M. Wt: 219.2 g/mol
InChI Key: SDGQWCKSYIINAU-UHFFFAOYSA-N
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Description

3H-Pyrazol-3-one, 2,4-dihydro-4-methyl-5-(4-nitrophenyl)- is a heterocyclic compound with a pyrazolone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-Pyrazol-3-one, 2,4-dihydro-4-methyl-5-(4-nitrophenyl)- typically involves the reaction of 4-nitrophenylhydrazine with ethyl acetoacetate under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazolone ring. The reaction conditions often include refluxing the reactants in ethanol or another suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3H-Pyrazol-3-one, 2,4-dihydro-4-methyl-5-(4-nitrophenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: 4-amino derivative.

    Substitution: Various substituted pyrazolones.

    Condensation: Schiff bases.

Scientific Research Applications

3H-Pyrazol-3-one, 2,4-dihydro-4-methyl-5-(4-nitrophenyl)- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of dyes and pigments.

Mechanism of Action

The mechanism of action of 3H-Pyrazol-3-one, 2,4-dihydro-4-methyl-5-(4-nitrophenyl)- involves its interaction with specific molecular targets. For instance, its anti-inflammatory effects are attributed to the inhibition of cyclooxygenase enzymes, which play a key role in the inflammatory process. The compound may also interact with other enzymes and receptors, modulating various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl-: Known for its analgesic properties.

    3-Methyl-5-pyrazolone: Used in the synthesis of dyes and pigments.

    2,4-Dihydro-5-methyl-3H-pyrazol-3-one: Investigated for its antimicrobial activity.

Uniqueness

3H-Pyrazol-3-one, 2,4-dihydro-4-methyl-5-(4-nitrophenyl)- is unique due to the presence of the nitrophenyl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other pyrazolone derivatives that may lack such functional groups .

Properties

CAS No.

13051-11-1

Molecular Formula

C10H9N3O3

Molecular Weight

219.2 g/mol

IUPAC Name

4-methyl-3-(4-nitrophenyl)-1,4-dihydropyrazol-5-one

InChI

InChI=1S/C10H9N3O3/c1-6-9(11-12-10(6)14)7-2-4-8(5-3-7)13(15)16/h2-6H,1H3,(H,12,14)

InChI Key

SDGQWCKSYIINAU-UHFFFAOYSA-N

SMILES

CC1C(=NNC1=O)C2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

CC1C(=NNC1=O)C2=CC=C(C=C2)[N+](=O)[O-]

Key on ui other cas no.

13051-11-1

Origin of Product

United States

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